molecular formula C9H4BrF3N2O2 B13049991 6-Bromo-3-(trifluoromethyl)imidazo[1,5-A]pyridine-1-carboxylic acid

6-Bromo-3-(trifluoromethyl)imidazo[1,5-A]pyridine-1-carboxylic acid

Cat. No.: B13049991
M. Wt: 309.04 g/mol
InChI Key: BAUFCRQUYHLACO-UHFFFAOYSA-N
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Description

6-Bromo-3-(trifluoromethyl)imidazo[1,5-A]pyridine-1-carboxylic acid is a heterocyclic compound that features a bromine atom, a trifluoromethyl group, and a carboxylic acid functional group attached to an imidazo[1,5-A]pyridine core

Preparation Methods

The synthesis of 6-Bromo-3-(trifluoromethyl)imidazo[1,5-A]pyridine-1-carboxylic acid typically involves cyclocondensation, cycloaddition, oxidative cyclization, and transannulation reactions . One common synthetic route starts with the preparation of the imidazo[1,5-A]pyridine core, followed by the introduction of the bromine and trifluoromethyl groups through electrophilic substitution reactions. Industrial production methods often involve optimizing these reactions to achieve high yields and purity.

Chemical Reactions Analysis

6-Bromo-3-(trifluoromethyl)imidazo[1,5-A]pyridine-1-carboxylic acid undergoes various chemical reactions, including:

Scientific Research Applications

6-Bromo-3-(trifluoromethyl)imidazo[1,5-A]pyridine-1-carboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.

    Industry: The compound is used in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of 6-Bromo-3-(trifluoromethyl)imidazo[1,5-A]pyridine-1-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and trifluoromethyl groups play a crucial role in enhancing the compound’s binding affinity and specificity. The imidazo[1,5-A]pyridine core facilitates the compound’s ability to interact with biological macromolecules, leading to various biological effects .

Comparison with Similar Compounds

Similar compounds to 6-Bromo-3-(trifluoromethyl)imidazo[1,5-A]pyridine-1-carboxylic acid include:

Properties

Molecular Formula

C9H4BrF3N2O2

Molecular Weight

309.04 g/mol

IUPAC Name

6-bromo-3-(trifluoromethyl)imidazo[1,5-a]pyridine-1-carboxylic acid

InChI

InChI=1S/C9H4BrF3N2O2/c10-4-1-2-5-6(7(16)17)14-8(9(11,12)13)15(5)3-4/h1-3H,(H,16,17)

InChI Key

BAUFCRQUYHLACO-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(N=C(N2C=C1Br)C(F)(F)F)C(=O)O

Origin of Product

United States

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